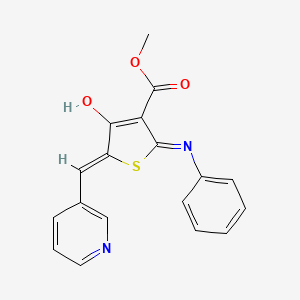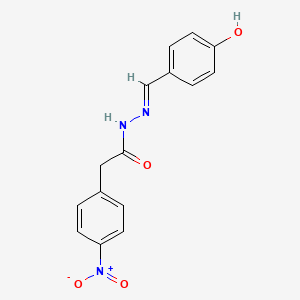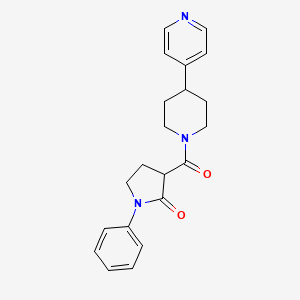![molecular formula C21H24N4O3 B6039150 3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2,5-dimethylfuran-3-yl)-1,2,4-triazine](/img/structure/B6039150.png)
3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2,5-dimethylfuran-3-yl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2,5-dimethylfuran-3-yl)-1,2,4-triazine is a complex organic compound that features a triazine ring substituted with a dimethoxyphenyl group, a pyrrolidinyl group, and a dimethylfuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2,5-dimethylfuran-3-yl)-1,2,4-triazine typically involves multiple steps, including the formation of the triazine ring and the subsequent introduction of the substituents. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and organoboron reagents to form carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, would be carefully controlled to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2,5-dimethylfuran-3-yl)-1,2,4-triazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2,5-dimethylfuran-3-yl)-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2,5-dimethylfuran-3-yl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Pyrrolidinone Derivatives: Exhibited antitumor activity against lung cancer and CNS cancer.
Uniqueness
3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2,5-dimethylfuran-3-yl)-1,2,4-triazine is unique due to its specific combination of functional groups and the resulting chemical and biological properties
Properties
IUPAC Name |
3-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-5-(2,5-dimethylfuran-3-yl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-13-9-17(14(2)28-13)19-11-22-24-21(23-19)25-8-7-15(12-25)18-10-16(26-3)5-6-20(18)27-4/h5-6,9-11,15H,7-8,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXGNCPDEDTUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CN=NC(=N2)N3CCC(C3)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B6039074.png)

![3-Hydroxy-1-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)methyl]piperidin-2-one](/img/structure/B6039087.png)
![4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine](/img/structure/B6039091.png)
![2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6039108.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B6039109.png)
![N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6039121.png)
![N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B6039141.png)
![5-[[benzyl(methyl)amino]methyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B6039146.png)


![1-(6-CHLOROPYRIDAZIN-3-YL)-4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B6039163.png)
![1-(adamantan-1-yl)-3-[(E)-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]amino]urea](/img/structure/B6039170.png)
![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B6039180.png)
